6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione
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Overview
Description
6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine, chlorine, and a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzylamine with 6-bromo-2-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the reaction time significantly .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives with different substituents .
Scientific Research Applications
6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
6-BROMO-2-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDINE: Similar in structure but with an imidazo[1,2-a]pyridine core.
6-BROMO-3-(3,4-DICHLOROPHENYL)SULFONYL-2H-CHROMEN-2-ONE: Contains a chromen-2-one core with a sulfonyl group.
Uniqueness
The uniqueness of 6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its tetrahydroquinazoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
378210-55-0 |
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Molecular Formula |
C14H7BrCl2N2O2 |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-9(5-7)13(20)19(14(21)18-12)8-2-3-10(16)11(17)6-8/h1-6H,(H,18,21) |
InChI Key |
WSMNZZQDLWFJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl |
Origin of Product |
United States |
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